molecular formula C14H26O3S B14366765 Methyl 11-(acetylsulfanyl)undecanoate CAS No. 90215-02-4

Methyl 11-(acetylsulfanyl)undecanoate

Cat. No.: B14366765
CAS No.: 90215-02-4
M. Wt: 274.42 g/mol
InChI Key: OTYQUFSRSBBREN-UHFFFAOYSA-N
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Description

Methyl 11-(acetylsulfanyl)undecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an acetylsulfanyl group attached to an undecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(acetylsulfanyl)undecanoate typically involves the esterification of 11-bromo undecanoic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The resulting methyl 11-bromo undecanoate is then subjected to a nucleophilic substitution reaction with sodium thioacetate to introduce the acetylsulfanyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(acetylsulfanyl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers or amides.

Scientific Research Applications

Methyl 11-(acetylsulfanyl)undecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 11-(acetylsulfanyl)undecanoate involves its interaction with biological targets through its functional groups. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active undecanoic acid, which may exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ester and acetylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90215-02-4

Molecular Formula

C14H26O3S

Molecular Weight

274.42 g/mol

IUPAC Name

methyl 11-acetylsulfanylundecanoate

InChI

InChI=1S/C14H26O3S/c1-13(15)18-12-10-8-6-4-3-5-7-9-11-14(16)17-2/h3-12H2,1-2H3

InChI Key

OTYQUFSRSBBREN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCCCC(=O)OC

Origin of Product

United States

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